Furo[3,4-d]isoxazole: A Technical Guide to its Core Structure, Properties, and Synthetic Strategies
Furo[3,4-d]isoxazole: A Technical Guide to its Core Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,4-d]isoxazole core is a bicyclic heterocyclic system that incorporates both a furan and an isoxazole ring. This fusion imparts a unique electronic and structural profile, making it an intriguing scaffold for investigation in medicinal chemistry and materials science. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity to biological targets.[1][2] The incorporation of a furan ring can further modulate the molecule's physicochemical properties, including solubility and metabolic stability. This guide provides a comprehensive overview of the furo[3,4-d]isoxazole core, detailing its structure, physicochemical properties, synthetic methodologies, and potential applications.
Core Structure and Properties
The furo[3,4-d]isoxazole ring system consists of a furan ring fused to an isoxazole ring at the 3- and 4-positions of the furan and the 3- and 4-positions of the isoxazole. The resulting structure is a planar aromatic system.
While extensive experimental data for the unsubstituted furo[3,4-d]isoxazole core is limited in the public domain, theoretical studies and data from substituted derivatives allow for the prediction of its key properties. Density functional theory (DFT) calculations suggest that the furo[3,4-d]isoxazole system is completely planar.[3]
Table 1: Physicochemical Properties of Isoxazole (for reference)
| Property | Value | Reference |
| Molar Mass | 69.06 g/mol | [4] |
| Density | 1.075 g/mL | [4] |
| Boiling Point | 95 °C | [4] |
| pKa (of conjugate acid) | -3.0 | [4] |
Table 2: Spectroscopic Data for a Representative Fused Isoxazole Derivative (isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole) [3]
| Spectroscopy | Chemical Shift (ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR | Signals corresponding to aromatic and heterocyclic protons. |
| ¹³C NMR | Signals for carbons in the fused ring system, with distinct shifts for carbons adjacent to heteroatoms. |
| IR | Characteristic peaks for C=N, C-O, and aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the specific derivative's mass. |
Synthesis of the Furo[3,4-d]isoxazole Core
The primary and most effective method for the synthesis of the furo[3,4-d]isoxazole core and its derivatives is the intramolecular nitrile oxide cycloaddition (INOC) reaction.[3][5] This strategy involves the in situ generation of a nitrile oxide from an oxime precursor, which then undergoes a [3+2] cycloaddition with a tethered alkyne or alkene.
General Synthetic Workflow
The synthesis generally proceeds through the following key steps:
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Preparation of the Precursor: Synthesis of a furan derivative bearing both an aldoxime (or a precursor) and an alkyne or alkene moiety, appropriately positioned to facilitate intramolecular cyclization.
-
Generation of the Nitrile Oxide: The nitrile oxide is typically generated in situ from the aldoxime using an oxidizing agent to avoid its dimerization into a furoxan.[6] Common reagents for this step include sodium hypochlorite or hypervalent iodine compounds like (diacetoxyiodo)benzene.
-
Intramolecular Cycloaddition: The generated nitrile oxide rapidly undergoes an intramolecular [3+2] cycloaddition with the tethered dipolarophile (alkyne or alkene) to form the fused furo[3,4-d]isoxazole ring system.
Caption: General workflow for the synthesis of the furo[3,4-d]isoxazole core.
Detailed Experimental Protocol: Intramolecular Nitrile Oxide Cycloaddition (INOC)
The following is a generalized experimental protocol for the synthesis of a furo[3,4-d]isoxazole derivative via an INOC reaction, based on established procedures for similar fused isoxazoles.[3]
1. Synthesis of the Aldoxime Precursor:
-
A solution of the furan aldehyde in a suitable solvent (e.g., ethanol, pyridine) is treated with hydroxylamine hydrochloride.
-
A base (e.g., sodium acetate, pyridine) is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction mixture is then worked up by extraction and purified by column chromatography to yield the aldoxime.
2. Intramolecular Cycloaddition:
-
The aldoxime precursor is dissolved in a biphasic solvent system, such as dichloromethane (DCM) and aqueous sodium hypochlorite (bleach).
-
The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the furo[3,4-d]isoxazole derivative.
Biological and Pharmacological Significance
While specific biological data for the furo[3,4-d]isoxazole core is not extensively reported, the broader isoxazole class of compounds exhibits a wide range of pharmacological activities.[7][8] Isoxazole derivatives have been investigated for their potential as:
-
Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines.[9][10]
-
Antibacterial and Antifungal agents: Showing activity against a range of microbial pathogens.[1]
-
Anti-inflammatory agents: Demonstrating potential in modulating inflammatory pathways.[8]
-
Enzyme inhibitors: The isoxazole ring can act as a bioisostere for other functional groups, enabling the design of potent enzyme inhibitors.
The furo[3,4-d]isoxazole scaffold represents a promising area for the development of novel therapeutic agents, leveraging the established pharmacological profile of the isoxazole ring.
Structure-Activity Relationship (SAR) Logic
The exploration of furo[3,4-d]isoxazole derivatives in drug discovery would likely follow a logical progression of structural modification to optimize biological activity.
Caption: Logical workflow for SAR studies of furo[3,4-d]isoxazole derivatives.
Conclusion
The furo[3,4-d]isoxazole core presents a compelling, yet underexplored, scaffold for the development of novel compounds in medicinal chemistry and materials science. The established synthetic routes, primarily through intramolecular nitrile oxide cycloaddition, provide a reliable means to access this heterocyclic system. While a comprehensive experimental characterization of the parent core is still needed, the known properties of isoxazoles and related fused systems suggest that furo[3,4-d]isoxazole derivatives hold significant potential for a variety of applications. Further research into the synthesis and biological evaluation of a diverse library of these compounds is warranted to fully elucidate their therapeutic and material properties.
References
- 1. the-recent-progress-of-isoxazole-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. espublisher.com [espublisher.com]
- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
